molecular formula C10H9NO2 B1368805 methyl 2-cyano-5-methylbenzoate CAS No. 127510-94-5

methyl 2-cyano-5-methylbenzoate

Cat. No.: B1368805
CAS No.: 127510-94-5
M. Wt: 175.18 g/mol
InChI Key: FLTPXVBMNRMBQN-UHFFFAOYSA-N
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Description

Methyl 2-cyano-5-methylbenzoate (CAS: 127510-94-5) is an aromatic ester with the molecular formula C₁₀H₉NO₂ (molecular weight: 175.18 g/mol). It features a cyano (-CN) group at position 2 and a methyl (-CH₃) group at position 5 on the benzene ring, attached to a methyl ester moiety. This compound is commercially available in quantities ranging from 1g to 25g, with a purity of 95% . Its structural attributes make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where electron-withdrawing substituents like cyano groups are critical for reactivity .

Properties

IUPAC Name

methyl 2-cyano-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-4-8(6-11)9(5-7)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTPXVBMNRMBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254191
Record name Benzoic acid, 2-cyano-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127510-94-5
Record name Benzoic acid, 2-cyano-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127510-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-cyano-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyano-5-methylbenzoate typically involves the esterification of 2-Cyano-5-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: 2-Cyano-5-methyl-benzoic acid and methanol.

    Reduction: 2-Amino-5-methyl-benzoic acid methyl ester.

    Substitution: Depending on the nucleophile, various substituted benzoic acid derivatives.

Scientific Research Applications

methyl 2-cyano-5-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and other advanced materials.

    Biological Studies: It may be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions. In biological studies, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes the structural and functional distinctions between methyl 2-cyano-5-methylbenzoate and its analogs:

Compound Name Substituents (Position 2/5) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Availability (CymitQuimica)
This compound -CN / -CH₃ C₁₀H₉NO₂ 175.18 127510-94-5 Organic synthesis, pharmaceuticals 1g (€34), 5g (€120), 10g (€233)
Methyl 2-chloro-5-formylbenzoate -Cl / -CHO C₉H₇ClO₃ 198.60 N/A Research intermediates Custom batches (mg to kg)
Methyl 2-bromo-5-nitrobenzoate -Br / -NO₂ C₉H₆BrNO₄ 280.06 N/A Explosives, dye synthesis 10g (€28), 25g (€32), 500g (€381)
4,5-Diethylphthalonitrile -C₂H₅ (positions 4/5) C₁₂H₁₂N₂ 184.24 N/A Polymer precursors, coordination chemistry 100mg (€25), custom batches
Substituent Effects on Reactivity and Properties:
  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound is a strong electron-withdrawing group, enhancing the electrophilicity of the aromatic ring and stabilizing intermediates in nucleophilic substitution reactions. In contrast, the methyl group (electron-donating) at position 5 moderates this effect, balancing reactivity . Chloro (in methyl 2-chloro-5-formylbenzoate) and bromo (in methyl 2-bromo-5-nitrobenzoate) are halogens with moderate electron-withdrawing effects but differ in leaving-group ability (Br⁻ > Cl⁻), impacting SNAr (nucleophilic aromatic substitution) reactivity . The nitro group (in methyl 2-bromo-5-nitrobenzoate) is strongly electron-withdrawing, making the compound highly reactive in reduction or displacement reactions, often used in explosives and dyes .
  • Polarity and Solubility: The cyano group increases polarity, rendering this compound more soluble in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl 2-bromo-5-nitrobenzoate, where the nitro group dominates solubility behavior . 4,5-Diethylphthalonitrile, with dual nitrile groups, exhibits high solubility in non-polar solvents due to its symmetrical, non-ionic structure .

Methodological Considerations in Comparative Studies

Comparative analyses of structurally similar compounds often rely on computational and experimental methods. For example:

  • Virtual Screening: Structural similarity metrics (e.g., Tanimoto coefficients) prioritize compounds with overlapping functional groups, as seen in this compound and its chloro analog. Such methods assume analogous biological activity due to shared pharmacophores .
  • Spectroscopic Techniques : Studies on quaternary ammonium compounds (e.g., alkyltrimethylammonium) highlight that methods like spectrofluorometry and tensiometry yield comparable critical micelle concentration (CMC) values, underscoring the importance of method selection in property comparisons .

Practical Implications and Industrial Relevance

  • Cost and Scalability: this compound is priced higher per gram (€34/g) than methyl 2-bromo-5-nitrobenzoate (€28/10g), reflecting its specialized applications and lower production scale .
  • Stability: The ester group in this compound is stabilized against hydrolysis by the electron-withdrawing cyano group, whereas methyl 2-chloro-5-formylbenzoate may undergo faster degradation due to the formyl group’s susceptibility to oxidation .

Biological Activity

Methyl 2-cyano-5-methylbenzoate (CAS No. 127510-94-5) is an organic compound that has garnered interest in various fields due to its potential biological activities. This article reviews the biological activity of this compound, including its biochemical properties, cellular effects, mechanisms of action, and implications for research and medicine.

This compound is characterized by the presence of a cyano group and a methyl group on the benzene ring, which influences its solubility and reactivity. The molecular formula is C10H9N1O2C_{10}H_{9}N_{1}O_{2} with a molecular weight of approximately 175.19 g/mol. The structural features contribute to its interactions with biological macromolecules.

Enzyme Interactions

This compound has been shown to interact with key enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and the biotransformation of various substrates. These interactions are primarily due to the compound's ability to form hydrogen bonds and hydrophobic interactions with enzyme active sites.

Protein Binding

The compound can also bind to proteins like albumin, affecting its distribution within biological systems. This binding can influence pharmacokinetics and bioavailability, which are critical factors in drug development.

Influence on Cell Signaling

Research indicates that this compound can modulate cell signaling pathways by affecting the activity of kinases and phosphatases. This modulation leads to alterations in gene expression, impacting cellular functions such as growth and differentiation.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related benzoic acid derivatives found that compounds similar to this compound exhibited varying degrees of toxicity in human cell lines, including kidney (HEK293) and colon (CACO2) cells. The results indicated that concentrations above certain thresholds significantly reduced cell viability, suggesting potential toxicological implications for agricultural applications .

The biological activity of this compound is attributed to its ability to bind with biomolecules, influencing enzymatic activity and gene expression:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes by binding to their active sites, altering their catalytic activities.
  • Gene Expression Modulation : It can interact with transcription factors and regulatory proteins, affecting the transcriptional regulation of specific genes.

5. Dosage Effects in Animal Models

In animal studies, the effects of this compound were found to be dose-dependent. Low doses resulted in minimal effects, while higher doses led to significant physiological changes, including potential liver and kidney damage at toxic levels. This highlights the importance of dosage control in experimental settings.

6. Metabolic Pathways

This compound undergoes metabolism primarily through cytochrome P450 enzymes, resulting in various metabolites that may exhibit different biological activities. These metabolic pathways are crucial for understanding the compound's pharmacodynamics and safety profile.

7. Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters and binding proteins. Its distribution can significantly influence its localization within cells and tissues, impacting its overall biological activity.

8. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated enzyme interactions with cytochrome P450; influenced cellular signaling pathways
Evaluated cytotoxicity in human kidney and colon cells; identified LC50 values indicating mild toxicity
Investigated metabolic pathways involving cytochrome P450; highlighted potential therapeutic applications

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